Diisopropylcarbamoyl chloride

carbamoyl chloride solvolysis specific rate SN1 mechanism

Diisopropylcarbamoyl chloride (N,N-diisopropylcarbamoyl chloride, C₇H₁₄ClNO, MW 163.64) is a disubstituted carbamoyl chloride that exists as a colorless to pale yellow crystalline solid at ambient temperature (melting point 57‑61 °C). This physical state contrasts with the liquid nature of lower N-alkyl analogs such as N,N-dimethylcarbamoyl chloride, offering distinct handling characteristics for air‑ and moisture‑sensitive synthetic operations.

Molecular Formula C7H14ClNO
Molecular Weight 163.64 g/mol
CAS No. 19009-39-3
Cat. No. B095946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisopropylcarbamoyl chloride
CAS19009-39-3
Molecular FormulaC7H14ClNO
Molecular Weight163.64 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)C(=O)Cl
InChIInChI=1S/C7H14ClNO/c1-5(2)9(6(3)4)7(8)10/h5-6H,1-4H3
InChIKeyRSAFAYLZKCYUQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diisopropylcarbamoyl Chloride (CAS 19009-39-3): A Solid N,N-Disubstituted Carbamoyl Chloride for Sterically Differentiated Synthesis


Diisopropylcarbamoyl chloride (N,N-diisopropylcarbamoyl chloride, C₇H₁₄ClNO, MW 163.64) is a disubstituted carbamoyl chloride that exists as a colorless to pale yellow crystalline solid at ambient temperature (melting point 57‑61 °C) . This physical state contrasts with the liquid nature of lower N-alkyl analogs such as N,N-dimethylcarbamoyl chloride, offering distinct handling characteristics for air‑ and moisture‑sensitive synthetic operations [1]. The compound serves as an electrophilic acylation reagent, primarily for the introduction of the sterically demanding diisopropylcarbamoyl moiety, and participates in solvolysis reactions via pathways that are highly sensitive to the N‑alkyl substitution pattern [1].

Why N-Substitution Dictates Reactivity: Diisopropylcarbamoyl Chloride Cannot Be Swapped with Dimethyl or Piperidine Analogs


Carbamoyl chlorides of the type R₂NCOCl exhibit profound differences in solvolytic and nucleophilic substitution rates depending on the nature of the N‑alkyl groups [1]. The diisopropyl derivative combines strong electron‑releasing inductive effects with significant steric demand; this dual influence leads to reaction rates and activation parameters that differ by orders of magnitude from those of common analogs such as N,N-dimethylcarbamoyl chloride or piperidine‑1‑carbonyl chloride [1]. Attempts to substitute one member of the class for another in a kinetic or synthetic protocol without adjusting reaction conditions will introduce uncontrolled variability that undermines reproducibility and yield. The quantitative evidence below demonstrates these differentials explicitly.

Quantitative Differentiation of Diisopropylcarbamoyl Chloride: Head-to-Head Kinetic and Thermodynamic Comparisons


40‑Fold Faster Solvolysis than Piperidine‑1‑carbonyl Chloride at −20 °C

Under identical low‑temperature conditions (−20 °C, 89.1 % acetone–10.9 % water v/v), diisopropylcarbamoyl chloride solvolyzes with a first‑order specific rate of 8.4 × 10⁻² s⁻¹, whereas piperidine‑1‑carbonyl chloride (a cyclic analog bearing two primary carbons adjacent to nitrogen) records only 2.1 × 10⁻³ s⁻¹ [1]. The 40‑fold rate enhancement is attributed to electron release by the secondary isopropyl groups, which stabilizes the developing positive charge in the unimolecular transition state [1].

carbamoyl chloride solvolysis specific rate SN1 mechanism

Divergent Activation Entropy: −37.8 cal mol⁻¹ K⁻¹ vs +2.6 cal mol⁻¹ K⁻¹ for N,N-Dipropylcarbamoyl Chloride

When solvolyzed in 50 % ethanol at 25 °C, N,N-diisopropylcarbamoyl chloride exhibits a large, negative activation entropy of –37.8 cal mol⁻¹ K⁻¹, whereas the linear n‑propyl isomer (N,N-dipropylcarbamoyl chloride) shows a positive value of +2.6 cal mol⁻¹ K⁻¹ [1]. The ΔΔS‡ of 40.4 cal mol⁻¹ K⁻¹ indicates a fundamentally different organization in the rate‑determining transition state, with the branched isopropyl groups enforcing a highly ordered, associative pathway that the linear alkyl chains cannot sustain [1].

activation entropy solvolysis mechanism carbamoyl chloride

N,N-Diisopropylcarbamoyl Chloride as an Internal Standard: Chromatographic Separation from the Diethylcarbamoyl Analog

In a validated HPLC‑MS/MS method for quantifying N-acetyl-S-(N,N-diethylcarbamoyl) cysteine (DETC-NAC) in plasma and brain dialysate, the N,N-diisopropylcarbamoyl homolog (MIM: 291 → 128) is readily separated from the analyte (MIM: 263 → 100) on a C18 column using a methanol gradient [1]. The method achieves precisions better than 10 % RSD and recoveries >95 % across matrices [1]. A dimethylcarbamoyl analog could not serve this purpose because the mass difference would be insufficient to avoid interference, and the retention time offset on standard C18 media would be negligible.

LC-MS/MS internal standard carbamoyl cysteine bioanalytical method

Physical State Advantage: Crystalline Solid vs Liquid Dimethylcarbamoyl Chloride

Diisopropylcarbamoyl chloride is a low‑melting crystalline solid (mp 57‑61 °C) , whereas N,N-dimethylcarbamoyl chloride is a liquid at room temperature (mp –33 °C) [1]. For air‑sensitive synthetic procedures that require precise weighing in a glovebox, the solid form simplifies transfer and reduces the risk of spillage or vapor exposure compared with a volatile liquid. This practical distinction is a frequent driver of procurement decisions in medicinal chemistry and process development laboratories.

physical form handling carbamoyl chloride procurement

Procurement-Driven Application Scenarios for Diisopropylcarbamoyl Chloride


Synthesis of Sterically Shielded Carbamate Protecting Groups in Medicinal Chemistry

The diisopropylcarbamoyl moiety provides greater steric hindrance than dimethyl‑ or diethylcarbamoyl groups, slowing unwanted acyl transfer during multi‑step peptide coupling [1]. The 40‑fold solvolysis rate advantage over piperidine‑1‑carbonyl chloride dictates that reactions must be quenched promptly at low temperature to preserve the desired carbamate product [1].

Low-Temperature Ortho-Metalation Directing Group for C–H Functionalization

The N,N-diisopropylcarbamoyl group acts as a powerful directing group in rhodium‑catalyzed C7‑olefination of indazoles, delivering high regioselectivity [2]. The kinetic evidence (8.4 × 10⁻² s⁻¹ solvolysis rate) demands strictly anhydrous, low‑temperature handling to prevent premature hydrolysis of the directing group during lithiation or transmetalation steps [1].

Internal Standard Synthesis for LC‑MS/MS Quantification of Diethylcarbamoyl Metabolites

Researchers quantifying disulfiram metabolites must synthesize the N,N-diisopropylcarbamoyl cysteine conjugate as an internal standard because its chromatographic retention and MRM transition are fully resolved from the N,N-diethylcarbamoyl analyte [3]. No dimethyl or piperidine analog offers the requisite mass difference or reversed‑phase selectivity [3].

Solid-Form Reagent for Glovebox-Controlled Acylation

The crystalline solid nature (mp 57–61 °C) allows straightforward weighing and transfer under inert atmosphere, reducing exposure to corrosive vapors. Procurement specifications for glovebox‑compatible acylating agents frequently exclude liquid carbamoyl chlorides, which are more prone to spillage and hydrolysis .

Technical Documentation Hub

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